5-Methyl-2-furanmethanethiol
Overview
Description
5-Methyl-2-furanmethanethiol, also known as 5-Methyl-2-furfurylmercaptan, is a chemical compound with the molecular formula C6H8OS . It has a molecular weight of 128.192 . It is also known by other names such as 2-Methyl-5-thiomethylfuran and 5-Methyl-2-furfurylthiol .
Molecular Structure Analysis
The molecular structure of this compound consists of a furan ring with a methyl group attached to one of the carbon atoms and a methanethiol group attached to an adjacent carbon atom .Physical and Chemical Properties Analysis
This compound is a colorless to light yellow liquid . It has a strong sulfur-like odor . It is soluble in water, ethanol, and chloroform .Scientific Research Applications
Aromatic Volatile in Wines
5-Methyl-2-furanmethanethiol, also known as 2-furanmethanethiol (2FM), has been identified as a potent aromatic volatile with a strong roast coffee aroma. It is found in sweet white wines from the Petit manseng grape variety and in certain red Bordeaux wines. This compound, present in concentrations ranging from a few ng/L to several dozen ng/L, significantly contributes to the roast coffee aroma of these wines (Tominaga et al., 2000).
Safety and Efficacy as Flavorings in Animal Feed
Role in Flavor Enhancement
Research has shown that 2-furanmethanethiol, also known as furfuryl mercaptan, plays a role in enhancing the flavor of instant coffee. However, studies indicate that there is no preference for coffee with added 2-furanmethanethiol, and at higher concentrations, the reference sample without the added thiol was preferred (Elmore & Nursten, 2007).
Gas-Phase Complexation in Macrocycle Synthesis
In a study exploring the synthesis of calixfuran macrocycles, 2-furanmethanethiol was found to be capable of chelating hydrogen and ammonium ions in the gas phase. This property is significant for the synthesis and potential applications of these macrocyclic compounds in various scientific fields (Musau & Whiting, 1994).
Contribution to Miso Aroma
2-Furanmethanethiol was identified in various types of miso (fermented soybean paste) and found to contribute significantly to its aroma. It imparts specific odor qualities such as "thick, complex", "sweet", and "pleasant aroma like coffee beans", highlighting its importance in the characteristic aroma of miso (Ohata et al., 2009).
Molecular Structure Studies
Studies on the molecular structure of furan-2-aldehyde and 2-furanmethanethiol using electron diffraction and infrared spectroscopy provided valuable insights into the conformational properties and geometry of these molecules. This research is essential for understanding the chemical behavior and potential applications of these compounds (Schultz et al., 1978).
Biobased Polyester Synthesis
2,5-Bis(hydroxxymethyl)furan, a derivative of furanic compounds, has been used in the enzymatic synthesis of novel biobased furan polyesters. These polyesters have potential applications in environmentally friendly materials and highlight the versatility of furan derivatives in polymer science (Jiang et al., 2014).
Palladium-Catalysed Direct Heteroarylations
Methyl 5-bromo-2-furoate, a compound related to this compound, has been used in palladium-catalysed direct heteroarylations. This process enables the efficient synthesis of biheteroaryls, demonstrating the utility of furan derivatives in advanced organic synthesis (Fu et al., 2012).
Muscarinic Nerve Receptors Study
The conformation of 2-trimethylammoniummethyl-5-methyl furan, related to this compound, at muscarinic nerve receptors was investigated. This study contributes to understanding the molecular interactions and conformations at these receptors, which are crucial for the development of new pharmaceuticals (Chothia et al., 1976).
Hydrogenation in Supercritical Carbon Dioxide-Water
Research on the hydrogenation of 5-hydroxymethylfurfural in supercritical carbon dioxide-water, involving compounds related to furan derivatives, highlights an environmentally friendly approach to produce key furanic compounds. This process emphasizes the potential of furan derivatives in sustainable chemical processes (Chatterjee et al., 2014).
EPDM Crosslinking from Bio-Based Vegetable Oil
A study on EPDM crosslinking using a thiofuran-based coupling agent demonstrates the potential of furan derivatives in green chemistry. This research combines biobased components, like tung oil and 2-furanmethanethiol, to create environmentally friendly plastic materials (Bétron et al., 2018).
Furanic Compounds Reduction with Hydrogen
Furfural and 5-hydroxymethylfurfural reductions with hydrogen, involving furan derivatives, are crucial for converting these compounds into valuable chemicals. This process is key in biorefinery and showcases the diverse applications of furanic compounds (Nakagawa et al., 2013).
Influence on Epoxy Resin Properties
A study on biobased epoxy resins using 2,5-bis[(2-oxiranylmethoxy)methyl]-furan, a related compound, reveals how hydrogen bonding interactions influence the thermal properties of furan-based epoxy resins. This research is significant for developing advanced materials with specific thermal properties (Shen et al., 2017).
Yeast Formation of Aroma Compounds in Soy Sauce
The formation of 2-furanmethanethiol by yeast in Japanese soy sauce demonstrates the biological production of furan derivatives and their impact on food flavoring. This study enhances the understanding of flavor development in fermented foods (Meng et al., 2014).
Safety and Hazards
5-Methyl-2-furanmethanethiol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
(5-methylfuran-2-yl)methanethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8OS/c1-5-2-3-6(4-8)7-5/h2-3,8H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLMZOFGBDYNMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90334765 | |
Record name | 5-Methyl-2-furanmethanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90334765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to yellow clear liquid; Sulfurous roasted coffee aroma | |
Record name | 5-Methylfurfurylmercaptan | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2067/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
177.00 to 179.00 °C. @ 760.00 mm Hg | |
Record name | 5-Methyl-2-furanmethanethiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039800 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly, Slightly soluble in water, Soluble (in ethanol) | |
Record name | 5-Methyl-2-furanmethanethiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039800 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 5-Methylfurfurylmercaptan | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2067/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.047-1.057 | |
Record name | 5-Methylfurfurylmercaptan | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2067/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
59303-05-8 | |
Record name | 5-Methyl-2-furanmethanethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59303-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-2-furanmethanethiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059303058 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methyl-2-furanmethanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90334765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-methylfuran-2-yl)methanethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-METHYL-2-FURANMETHANETHIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NB0MP3CK9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 5-Methyl-2-furanmethanethiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039800 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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